2-Methoxy-6-methyl-4-phenyl-quinazoline
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Overview
Description
2-Methoxy-6-methyl-4-phenyl-quinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-methoxyacetophenone with benzaldehyde under acidic conditions to form the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinazoline N-oxide.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-4-phenyl-quinazoline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-phenyl-quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-phenyl-quinazoline: Lacks the methyl group at the 6-position.
6-Methyl-4-phenyl-quinazoline: Lacks the methoxy group at the 2-position.
4-Phenyl-quinazoline: Lacks both the methoxy and methyl groups.
Uniqueness
2-Methoxy-6-methyl-4-phenyl-quinazoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-methoxy-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSRJSYXKDFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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